![molecular formula C12H12ClI B2488697 1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-05-0](/img/structure/B2488697.png)

1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

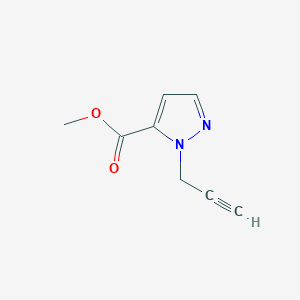

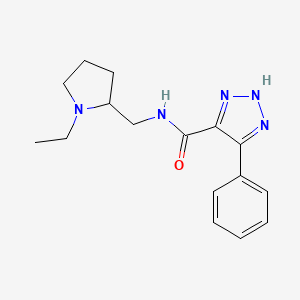

The compound “1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane” is a complex organic molecule that likely contains a bicyclo[1.1.1]pentane (BCP) core . BCP is a hydrocarbon with a unique structure consisting of three rings of four carbon atoms each . It is the simplest member of the bicyclic bridged compounds family . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Synthesis Analysis

The synthesis of BCP derivatives has been a significant challenge due to their complex structure . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can be directly derivatized into various BCP species . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to BCP building blocks . Another approach for the installation of the BCP unit involves a radical exchange process .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The hydrogen atoms (protons) of BCP occupy three different chemical environments . The structure of BCP is highly strained due to its unique arrangement of carbon atoms .Chemical Reactions Analysis

BCP derivatives have been used in various chemical reactions. For instance, a radical exchange process has been used for the synthesis of BCP derivatives of xanthates . Additionally, a photoredox-catalyzed radical addition of SF5-BCP-I to alkenes and alkynes has been demonstrated .Physical And Chemical Properties Analysis

BCP derivatives have been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that “1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane” may have similar properties.Orientations Futures

The use of BCP derivatives in drug discovery is an ongoing area of research . The development of more efficient synthesis methods and the exploration of new applications in medicinal chemistry are potential future directions . The design and synthesis of more chemically and metabolically stable BCP analogues has been the focus of considerable interest in recent years .

Propriétés

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClI/c1-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWBEQGKQGPWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C23CC(C2)(C3)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)